molecular formula C17H19NO4 B5323656 dimethyl 4-(4-ethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(4-ethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B5323656
M. Wt: 301.34 g/mol
InChI Key: RCEVZALSQUXYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4-(4-ethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as EPPDP, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is a member of the pyridine family and has a unique chemical structure that makes it an interesting subject for investigation.

Mechanism of Action

The mechanism of action for dimethyl 4-(4-ethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to involve the inhibition of dopamine reuptake. This leads to an increase in dopamine levels in the brain, which can result in increased stimulation of the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to act as a central nervous system stimulant, studies have also shown that it can increase heart rate and blood pressure. It has also been shown to have a mild analgesic effect.

Advantages and Limitations for Lab Experiments

One advantage of using dimethyl 4-(4-ethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its ability to act as a central nervous system stimulant. This can be useful in studies that require increased focus and attention. However, one limitation of using this compound is its potential for abuse. Due to its stimulant properties, it could be attractive to individuals seeking to enhance their cognitive abilities.

Future Directions

There are a number of future directions for research on dimethyl 4-(4-ethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Studies have shown that this compound can increase dopamine levels in the brain, which is a key neurotransmitter involved in ADHD. Another area of interest is its potential as a treatment for depression. Studies have shown that this compound can increase serotonin levels in the brain, which is a key neurotransmitter involved in depression. Further research is needed to fully understand the potential applications of this compound in the field of medicine.

Synthesis Methods

The synthesis method for dimethyl 4-(4-ethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of 4-ethylbenzaldehyde with malonic acid in the presence of ammonium acetate and acetic anhydride. The resulting product is then treated with methyl iodide to yield the final compound. This synthesis method has been optimized to produce high yields of this compound with good purity.

Scientific Research Applications

Dimethyl 4-(4-ethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One area of research has focused on the compound's ability to act as a central nervous system stimulant. Studies have shown that this compound can increase dopamine levels in the brain, which can lead to increased alertness and focus.

properties

IUPAC Name

dimethyl 4-(4-ethylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-4-11-5-7-12(8-6-11)15-13(16(19)21-2)9-18-10-14(15)17(20)22-3/h5-10,15,18H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEVZALSQUXYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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